Oxobis(toluene-p-sulphonato)vanadium
Description
Structure
3D Structure of Parent
Properties
CAS No. |
21493-51-6 |
|---|---|
Molecular Formula |
C14H16O7S2V |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;oxovanadium |
InChI |
InChI=1S/2C7H8O3S.O.V/c2*1-6-2-4-7(5-3-6)11(8,9)10;;/h2*2-5H,1H3,(H,8,9,10);; |
InChI Key |
IRGQWVJBFRICBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.O=[V] |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for Oxobis Toluene P Sulphonato Vanadium
Conventional Synthetic Pathways and Optimization Parameters
Conventional methods for synthesizing oxobis(toluene-p-sulphonato)vanadium often involve the reaction of vanadium precursors with p-toluenesulfonic acid. The success of these syntheses hinges on careful control of stoichiometric ratios, reaction conditions, and atmospheric purity.
Precursor Selection and Stoichiometric Considerations
The choice of vanadium precursor is a critical first step in the synthesis of this compound. A common precursor is vanadyl acetylacetonate (B107027). illinois.edu The stoichiometry of the reactants is paramount to ensure the complete conversion of the starting materials and to minimize the formation of byproducts. For instance, a typical reaction might involve combining vanadyl acetylacetonate with p-toluenesulfonic acid monohydrate in a specific molar ratio to achieve the desired product. illinois.edu
Another approach involves the direct reaction of vanadium powder with p-toluenesulfonic acid monohydrate. illinois.edu This method requires careful consideration of the molar ratios to drive the reaction to completion. Similarly, tosylate salts of other transition metals can be prepared by reacting the corresponding metal chloride with p-toluenesulfonic acid. illinois.edu
| Vanadium Precursor | Reagent | Typical Molar Ratio (Precursor:Reagent) | Reference |
| Vanadyl acetylacetonate | p-Toluenesulfonic acid monohydrate | 1:2 | illinois.edu |
| Vanadium powder | p-Toluenesulfonic acid monohydrate | 1:3 | illinois.edu |
| Vanadium(III) chloride | p-Toluenesulfonic acid | Not specified | illinois.edu |
Reaction Conditions: Temperature, Solvent Effects, and Atmosphere Control (e.g., Anaerobic Synthesis)
The conditions under which the synthesis is performed significantly influence the yield and purity of this compound.
Temperature: The reaction temperature is a key parameter. For example, the synthesis using vanadyl acetylacetonate and p-toluenesulfonic acid is typically conducted by heating the solids under vacuum at 160°C. illinois.edu When starting from vanadium powder, the mixture is heated to reflux. illinois.edu
Solvent Effects: The choice of solvent can impact the solubility of reactants and products, thereby affecting the reaction rate and the ease of product isolation. While some preparations are carried out in the solid state, others may utilize solvents like water, methanol (B129727), or acetonitrile. illinois.edu The solubility of the final product varies depending on the solvent; for instance, it is soluble in methanol and acidified water but sparingly soluble in tetrahydrofuran (B95107) and insoluble in acetonitrile. illinois.edu
Atmosphere Control: To prevent unwanted side reactions, such as oxidation, syntheses are often carried out under an inert atmosphere. sbq.org.br For instance, the synthesis of certain vanadyl complexes is performed under a nitrogen stream to exclude atmospheric oxygen. sbq.org.br This is particularly important as contact with air can lead to impure products. sbq.org.br The use of an inert atmosphere also aids in the removal of volatile byproducts. sbq.org.br
Modern and Green Chemistry Approaches to Synthesis
In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. These approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents.
Microwave-Assisted Synthesis Techniques for Enhanced Efficiency
Microwave-assisted synthesis has emerged as a powerful tool in chemical synthesis, offering several advantages over conventional heating methods. researchgate.net This technique can significantly reduce reaction times and improve product yields. rsc.orgmdpi.com In the context of vanadium compounds, microwave irradiation has been successfully employed to synthesize materials like vanadium dioxide (VO2) and bismuth vanadate (B1173111) (BiVO4). osti.govresearchgate.net For example, VO2 has been prepared by irradiating a mixture of V2O5 and formaldehyde (B43269) solution with microwaves at 180°C for varying durations. osti.gov This method has been shown to produce materials with enhanced electrochemical properties compared to those synthesized via conventional solvothermal routes. osti.gov The rapid and uniform heating provided by microwaves can lead to the formation of nanoparticles with controlled size and morphology. researchgate.net
| Compound | Precursors | Microwave Conditions | Key Advantages | Reference |
| Vanadium Dioxide (VO2) | V2O5, Formaldehyde | 180°C, 1-6 hours | Larger electrochemical capacity | osti.gov |
| Bismuth Vanadate (BiVO4) | Bi(NO3)3.5H2O, NH4VO3 | 600-800 W, 2-6 minutes | Rapid synthesis of powder | researchgate.net |
Solvent-Free and Environmentally Benign Synthetic Routes
Solvent-free synthesis, or dry-melt reaction, is a green chemistry approach that eliminates the need for potentially harmful organic solvents. nih.govresearchgate.net This method is not only environmentally friendly but can also lead to faster reactions and simpler work-up procedures. researchgate.net A range of oxobis(phenyl-1,3-butanedione) vanadium(IV) complexes have been successfully synthesized using a one-pot, solvent-free dry-melt reaction. nih.govresearchgate.net
Another green approach involves the use of plant extracts as reducing and capping agents in the synthesis of vanadium oxide nanoparticles. uobaghdad.edu.iq This biosynthetic method is cost-effective, eco-friendly, and avoids the use of toxic reducing agents. nih.gov For instance, vanadium dioxide nanoparticles have been synthesized using an extract of orange peel. Similarly, Shewanella sp. strain HN-41 has been used for the biosynthesis of VO2 nanoparticles under anaerobic conditions. nih.govresearchgate.net
Purification and Isolation Methodologies
The final step in the synthesis of this compound is the purification and isolation of the product. The choice of method depends on the physical properties of the compound and the nature of any impurities.
Common techniques include filtration to collect the solid product, followed by washing with appropriate solvents to remove unreacted starting materials and soluble byproducts. illinois.edu For instance, after the reaction of vanadium powder with p-toluenesulfonic acid, the hot mixture is filtered to remove any unreacted metal. illinois.edu The product is then crystallized by cooling the filtrate and collected by filtration. illinois.edu
Drying the isolated product is crucial to remove any residual solvent. This is often achieved by drying under vacuum, sometimes at elevated temperatures. illinois.edu For example, anhydrous tosylate salts can be prepared by heating the hydrated salts under vacuum at 160°C for one hour. illinois.edu The purity of the final product can be assessed using various analytical techniques, such as infrared spectroscopy. illinois.edu
Structural Elucidation and Coordination Chemistry of Oxobis Toluene P Sulphonato Vanadium
Advanced Crystallographic Analysis
An advanced crystallographic analysis of Oxobis(toluene-p-sulphonato)vanadium would be necessary to definitively determine its molecular and supramolecular structure. This would involve the synthesis of single crystals suitable for X-ray diffraction studies.
Single-crystal X-ray diffraction is the most powerful technique for determining the precise molecular geometry of a crystalline compound. This method would provide accurate measurements of bond lengths and angles within the this compound molecule. Key parameters that would be determined include the V=O bond length, the V-O(sulfonate) bond lengths, and the geometry of the toluene-p-sulphonato ligands. The data obtained would allow for the creation of a detailed three-dimensional model of the molecule.
The coordination environment around the central vanadium atom is a critical aspect of its chemistry. Vanadium(IV) oxo-complexes can adopt several coordination geometries, most commonly square pyramidal, but also trigonal bipyramidal and, less frequently, distorted octahedral. nih.govrsc.orgacs.org In a hypothetical structure for this compound, the two toluene-p-sulphonato ligands would coordinate to the vanadyl ion. The specific geometry would depend on the coordination mode of the sulfonate groups (monodentate or bidentate) and the potential coordination of solvent molecules or bridging interactions between molecules. A square pyramidal geometry is often observed for vanadyl complexes with two bidentate ligands. nih.gov
Ligand Architecture and its Influence on Vanadium Coordination
The properties of the toluene-p-sulphonate ligand are central to determining the structure and reactivity of the complex.
Depending on the coordination geometry and the arrangement of the ligands, isomers could potentially exist for this compound. For example, in an octahedral geometry, cis and trans isomers could be possible depending on the relative positions of the two toluene-p-sulphonato ligands. The specific isomer formed would be influenced by the synthetic conditions and the electronic and steric properties of the ligands. A detailed structural analysis would be required to identify any existing isomers.
Spectroscopic and Spectrochemical Characterization Techniques for Oxobis Toluene P Sulphonato Vanadium
Vibrational Spectroscopy
Vibrational spectroscopy is essential for identifying the functional groups within a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy for Functional Group Identification and V=O Stretching Frequency Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the structural components of Oxobis(toluene-p-sulphonato)vanadium. The IR spectrum is dictated by the vibrations of the vanadyl group (V=O) and the tosylate ligands.
The most diagnostic feature in the IR spectrum of a vanadyl complex is the intense absorption band corresponding to the V=O stretching vibration. This bond typically appears in the 900-1050 cm⁻¹ region. For many vanadyl complexes, this stretching frequency is a sensitive probe of the electronic environment around the vanadium center. For instance, the V=O stretch in vanadyl acetylacetonate (B107027) (VO(acac)₂) is observed at approximately 995-997 cm⁻¹. researchgate.netaskanacademic.com The addition of other ligands can cause this frequency to shift, reflecting changes in electron density at the vanadium atom. askanacademic.com
In addition to the V=O band, the tosylate ligand would exhibit several characteristic absorption bands. These include:
Asymmetric and Symmetric SO₂ Stretching: Strong bands typically found in the regions of 1350-1300 cm⁻¹ and 1175-1150 cm⁻¹, respectively.
S-O Stretching: Bands associated with the sulfur-oxygen single bond.
Aromatic Ring Vibrations: C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.
A hypothetical data table for the expected prominent IR absorptions is presented below.
| Expected Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Asymmetric SO₂ Stretch | 1350-1300 | Strong |
| Symmetric SO₂ Stretch | 1175-1150 | Strong |
| V=O Stretch | 900-1050 | Strong, Sharp |
Raman Spectroscopy for Complementary Vibrational Mode Assignment
Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR spectroscopy measures changes in the dipole moment of a molecule during a vibration, Raman spectroscopy detects changes in polarizability. Therefore, symmetric vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum.
For this compound, the symmetric stretching vibrations of the SO₂ group in the tosylate ligand would be expected to produce a strong Raman signal. The V=O stretch is also typically Raman active. The analysis of both IR and Raman spectra provides a more complete assignment of the vibrational modes of the molecule.
Electronic Spectroscopy
Electronic spectroscopy provides insight into the electronic structure of the d-orbitals of the vanadium center and charge transfer interactions with the ligands.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Ligand Field Analysis
This compound contains a Vanadium(IV) center, which has a d¹ electronic configuration. Its UV-Vis absorption spectrum is expected to be characterized by two main types of electronic transitions: d-d transitions and charge-transfer transitions. shu.ac.uklibretexts.org
d-d Transitions: These transitions involve the excitation of the single d-electron from a lower energy d-orbital to a higher energy d-orbital. For square pyramidal vanadyl complexes, multiple d-d transitions are possible and typically occur in the visible to near-IR region of the spectrum. These transitions are characteristically weak due to being Laporte-forbidden. For some vanadyl complexes, a notable d-d band can be found around 593 nm. chemrxiv.org
Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and usually occur in the ultraviolet region. chemrxiv.org They involve the transfer of an electron from a molecular orbital that is primarily ligand-based to one that is primarily metal-based (Ligand-to-Metal Charge Transfer, LMCT). The tosylate ligands possess oxygen atoms and π-systems that can participate in these transitions. A charge-transfer band has been observed for a vanadyl complex at a λmax of 386 nm. chemrxiv.org
The positions and intensities of these bands provide critical information for ligand field analysis, helping to determine the geometry and bonding environment of the vanadium ion.
| Type of Transition | Expected Wavelength Region | Characteristics |
| d-d Transitions | Visible / Near-IR (500-800 nm) | Weak intensity |
| Ligand-to-Metal Charge Transfer (LMCT) | Ultraviolet (< 400 nm) | High intensity |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic ligands in diamagnetic metal complexes. However, its application to paramagnetic compounds presents significant challenges.
¹H and ¹³C NMR for Ligand Proton and Carbon Environments
The Vanadium(IV) center in this compound is paramagnetic due to its single unpaired d-electron. Paramagnetic centers cause rapid nuclear relaxation, which leads to extreme broadening of NMR signals for nearby nuclei. Consequently, the proton (¹H) and carbon (¹³C) NMR signals of the tosylate ligand are expected to be severely broadened, potentially to the point of being undetectable by standard NMR techniques.
Because of this, conventional ¹H and ¹³C NMR are generally not suitable for the structural characterization of such vanadyl complexes. Instead, other techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy are employed, which specifically probe the environment of the unpaired electron and its interactions with surrounding nuclei. udel.edu
⁵¹V NMR Spectroscopy for Vanadium Nuclear Environment
⁵¹V Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the electronic and geometric environment of the vanadium nucleus in chemical compounds. udel.edu The vanadium nucleus has two NMR-active isotopes, ⁵⁰V and ⁵¹V, with ⁵¹V being the preferred choice for analysis due to its significantly higher natural abundance (99.75%) and greater sensitivity. huji.ac.il ⁵¹V NMR is characterized by a very wide chemical shift range, which makes it highly sensitive to subtle changes in the coordination sphere of the vanadium atom. huji.ac.il
However, the application of high-resolution ⁵¹V NMR is generally limited to diamagnetic vanadium species, such as those in the V(V) or V(-I) oxidation states. This compound is an oxovanadium(IV) compound. Vanadium(IV) is a d¹ metal ion, possessing an unpaired electron, which renders the complex paramagnetic. Paramagnetism leads to very rapid nuclear relaxation and significant line broadening, often making the signals too broad to be detected by standard high-resolution NMR spectrometers. huji.ac.il Consequently, ⁵¹V NMR spectroscopy is not a conventional or suitable technique for directly characterizing the nuclear environment of the V(IV) center in this compound in solution. Characterization of the vanadium center in such compounds is more commonly achieved using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable technique for determining the molecular weight and exploring the fragmentation patterns of metal complexes. nih.gov This soft ionization method is particularly well-suited for analyzing coordination compounds that might be thermally fragile or non-volatile. nih.gov In the context of oxovanadium(IV) complexes, ESI-MS provides crucial information about the stoichiometry and composition of the species in solution. nih.govnih.gov
For this compound, ESI-MS analysis would be expected to confirm the molecular weight of the intact complex. The instrument detects the mass-to-charge ratio (m/z) of ions generated from the sample. By observing the peak corresponding to the molecular ion [M]⁺, [M+H]⁺, or other adducts (e.g., [M+Na]⁺), the molecular formula can be verified.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. Analyzing the resulting fragment ions provides insight into the compound's structure and the relative strengths of its coordination bonds. For this compound, fragmentation would likely involve the loss of the toluene-p-sulphonato ligands.
While specific experimental data for this compound is not available in the cited literature, the table below illustrates how such data would typically be presented.
| m/z (Observed) | Assignment | Interpretation |
|---|---|---|
| Data not available | [VO(OTs)₂ + H]⁺ | Molecular ion peak (protonated) |
| Data not available | [VO(OTs)]⁺ | Fragment corresponding to the loss of one toluene-p-sulphonato ligand |
| Data not available | [VO]⁺ | Vanadyl cation fragment |
Electrochemical Characterization
Cyclic Voltammetry (CV) is a primary electrochemical technique used to investigate the redox properties of chemical species. redalyc.org It provides information on the reduction and oxidation potentials of a compound and can offer insights into the kinetics and reversibility of electron transfer processes. mdpi.com For vanadium complexes, CV is particularly useful for studying the accessible oxidation states, most commonly the V(V)/V(IV) and V(IV)/V(III) redox couples. mdpi.comsemanticscholar.org
In a typical CV experiment for an oxovanadium(IV) complex like this compound, the potential is scanned to observe the oxidation of V(IV) to V(V) and its subsequent reduction back to V(IV). The resulting plot of current versus potential is called a cyclic voltammogram. The key parameters obtained from the voltammogram are the anodic peak potential (Eₚₐ), the cathodic peak potential (Eₚ𝒸), and the corresponding peak currents (iₚₐ and iₚ𝒸).
The half-wave potential (E₁/₂), calculated as (Eₚₐ + Eₚ𝒸)/2, is a measure of the formal redox potential of the V(V)/V(IV) couple. The separation between the anodic and cathodic peaks (ΔEₚ = Eₚₐ - Eₚ𝒸) provides information about the reversibility of the electron transfer process. A reversible, one-electron process ideally has a ΔEₚ of approximately 59 mV at room temperature. Deviations from this value can indicate quasi-reversible or irreversible behavior. torvergata.it
Although specific CV data for this compound were not found in the surveyed literature, the following table demonstrates the typical format for presenting such results for a generic oxovanadium(IV) complex.
| Redox Couple | Eₚₐ (V) | Eₚ𝒸 (V) | E₁/₂ (V) | ΔEₚ (mV) | Process Nature |
|---|---|---|---|---|---|
| V(V)/V(IV) | Data not available | Data not available | Data not available | Data not available | Data not available |
Theoretical and Computational Investigations of Oxobis Toluene P Sulphonato Vanadium
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. No MD simulation studies specifically investigating the behavior of Oxobis(toluene-p-sulphonato)vanadium in different environments (e.g., in solution or in the solid state) were found.
Quantum Chemical Modeling of Reactivity and Reaction Pathways
There is a lack of published research on the quantum chemical modeling of the reactivity and potential reaction pathways of this compound. These studies would be valuable for understanding its chemical behavior and potential applications in catalysis or synthesis.
Computational Insights into Spin Coherence and Magnetic Properties (e.g., Spin-Phonon Bottleneck Effects)
While computational studies on the spin coherence and magnetic properties of other vanadyl-based molecules exist, no such investigations specifically targeting this compound were identified. Research in this area would be crucial for evaluating its potential in quantum computing and spintronics, particularly concerning phenomena like spin-phonon bottleneck effects that influence spin relaxation times.
Reactivity and Mechanistic Studies of Oxobis Toluene P Sulphonato Vanadium in Chemical Transformations
Oxidation Chemistry Initiated or Catalyzed by Oxobis(toluene-p-sulphonato)vanadium
This compound is a significant catalyst in oxidation chemistry, facilitating a range of transformations. Its reactivity stems from the ability of the vanadium center to exist in multiple oxidation states and to coordinate with oxidants and substrates, thereby lowering the activation energy for their reaction.
Role of Active Oxygen Species (e.g., Peroxo Species, Hydroxyl Radicals, Singlet Oxygen)
The catalytic activity of vanadium compounds like this compound in oxidation reactions is fundamentally linked to the formation of highly reactive oxygen species. In the presence of peroxides, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), vanadium(IV)-oxo species are transformed into active vanadium-peroxo complexes. manchester.ac.uk These peroxo species, particularly side-on vanadium-peroxo complexes, are often identified as the key active intermediates responsible for oxygen atom transfer to a substrate. manchester.ac.ukgdut.edu.cn
Computational and spectral studies have provided evidence for the formation of these vanadium-peroxo intermediates. gdut.edu.cn The reaction mechanism typically involves the protonation of the oxo group on the vanadium complex by the peroxide, followed by the coordination of the hydroperoxo moiety to the vanadium center. manchester.ac.uk This intermediate can then rearrange to form the more stable side-on peroxo species, which is poised to react with the substrate. manchester.ac.uk
Beyond peroxo species, other reactive oxygen species (ROS) can be generated, influencing the reaction pathway. mdpi.com These can include radicals such as the hydroxyl radical (•OH) and the hydroperoxyl radical (HOO•). mdpi.com In certain systems, particularly those involving tert-butyl hydroperoxide (TBHP), the decomposition of the oxidant can lead to the formation of tert-butoxy (B1229062) (t-BuO•) and hydroxyl (•OH) radicals, which can initiate radical chain processes. researchgate.net The oxidation of toluene (B28343) to maleic anhydride (B1165640) on vanadium oxides has also been suggested to involve singlet oxygen (¹O₂). researchgate.net The specific ROS involved is highly dependent on the reaction conditions, the oxidant, and the substrate.
Mechanistic Pathways of Substrate Oxidation (e.g., Toluene Oxidation, Olefin Epoxidation)
The mechanistic pathways for substrate oxidation catalyzed by vanadium complexes are diverse and tailored to the specific substrate.
Toluene Oxidation: The oxidation of toluene over vanadium-based catalysts can proceed through several pathways, primarily involving the activation of the methyl group. A common route involves the formation of key intermediates such as benzaldehyde (B42025) and benzoic acid. researchgate.netmdpi.com The reaction network can be complex, with parallel and consecutive steps leading to partial oxidation products or complete mineralization to CO₂ and H₂O. researchgate.netmdpi.com
One proposed pathway for toluene oxidation proceeds via the following sequence: Toluene → Benzyl (B1604629) alcohol → Benzaldehyde → Benzoate (B1203000) species → Anhydride → Acetate. mdpi.com The rate-determining step is often considered to be the deep oxidation of benzoate species or the cleavage of the C=C bond in the aromatic ring. mdpi.com Different types of oxygen sites on the catalyst appear to be responsible for partial versus deep oxidation. researchgate.net For instance, nucleophilic lattice oxygen is often associated with the formation of benzaldehyde, while electrophilic oxygen, more abundant in polymeric vanadia species, is linked to total oxidation. researchgate.net In systems using TBHP as an oxidant, the mechanism can be dominated by radical processes where α-hydrogen abstraction from toluene by t-BuO• and •OH radicals forms a benzyl radical, which then reacts with oxygen to propagate the cycle. researchgate.net
Olefin Epoxidation: Vanadium-catalyzed epoxidation of olefins is a well-studied transformation. In the presence of hydroperoxides, vanadium-oxo complexes like this compound are believed to follow a mechanism involving an active vanadium-peroxo intermediate. manchester.ac.uk The process begins with the formation of this active species, which then transfers an oxygen atom to the olefin's double bond in a concerted step. manchester.ac.uk This oxygen atom transfer mechanism is supported by kinetic isotope effect studies, which show a value of 1.0 for cyclohexene (B86901) epoxidation, indicating that C-H bond cleavage is not involved in the rate-determining step. gdut.edu.cn
Two primary non-radical mechanisms are often cited for vanadium-catalyzed epoxidation:
Sharpless Route: This pathway involves a one-step addition of the peroxo-oxygen, preceded by a nucleophilic attack from the olefin. mdpi.com
Mimoun Pathway: In this mechanism, the substrate coordinates to the vanadium center, forming an intermediate that rearranges to produce the epoxide and regenerate the catalyst. mdpi.com
Computational studies have helped to map the potential energy landscape of these reactions, detailing the transition states and intermediates involved, from the initial interaction of the vanadium-oxo complex with the peroxide to the final oxygen atom transfer to the olefin. manchester.ac.uk
Homolytic vs. Heterolytic Decomposition Pathways
The decomposition of the peroxide oxidant in the presence of a vanadium catalyst can proceed through either homolytic (radical) or heterolytic (non-radical) pathways. The dominant pathway significantly influences the reaction products and mechanism.
Heterolytic Pathway: In many catalytic epoxidations, the desired pathway is the heterolytic cleavage of the peroxide O-O bond. This is characteristic of the mechanisms where a vanadium-peroxo species is formed, which then transfers an oxygen atom directly to the substrate without the involvement of free radicals. manchester.ac.ukmdpi.com This pathway is favored for selective epoxidation as it minimizes side reactions associated with radical species.
Homolytic Pathway: This pathway involves the one-electron reduction of the peroxide by the vanadium center, leading to the homolytic cleavage of the O-O bond and the generation of free radicals. For example, the reaction with TBHP can produce tert-butoxy (t-BuO•) and hydroxyl (•OH) radicals. researchgate.net These highly reactive radicals can then initiate a chain reaction by abstracting a hydrogen atom from the substrate, as seen in some toluene oxidation mechanisms. researchgate.net This pathway can lead to a wider range of products, including those from allylic oxidation or other radical-mediated transformations, and is often less selective than the heterolytic route.
The choice between these pathways depends on factors such as the nature of the solvent, the substrate, the specific ligands on the vanadium center, and the reaction temperature.
Electron Transfer Processes
Electron transfer is a fundamental process in the catalytic cycle of this compound, as the vanadium center readily cycles between different oxidation states, most commonly V(IV) and V(V). mdpi.com This redox activity is central to its ability to activate oxidants and mediate oxidation reactions.
In a typical catalytic cycle involving a peroxide, the V(IV) center of the initial complex can be oxidized to V(V) upon interaction with the oxidant to form the active peroxo species. Subsequently, during the oxygen transfer step to the substrate, the vanadium center is reduced back to V(IV), completing the catalytic loop.
While direct studies on the electron transfer specifics of this compound are not extensively detailed, the principles can be understood from related vanadium systems. In biological contexts, for example, the reduction of V(V) to V(IV) is mediated by biological electron transporters like cytochrome C, NADH, and glutathione, demonstrating the facility of this redox couple. engineering.org.cn These processes underscore that V(V) can act as an electron acceptor, being reduced to V(IV). This redox cycling is crucial for catalysis, allowing the vanadium complex to act as a bridge for electron flow between the oxidant and the substrate.
Ligand Exchange and Coordination Dynamics
The coordination environment of the vanadium center is dynamic, and ligand exchange plays a critical role in the catalytic cycle. The toluene-p-sulphonato ligands in this compound can potentially be displaced by other species in the reaction medium, such as the solvent, the oxidant, or the substrate.
This dynamic behavior allows for the coordination of the reactants to the vanadium center, which is a prerequisite for catalysis. For instance, the reaction with a hydroperoxide to form the active peroxo species involves the coordination of the peroxo group to the vanadium, which may require the partial or complete dissociation of one of the original ligands.
Kinetic Studies and Reaction Rate Analysis
Kinetic analysis is essential for elucidating the mechanisms of reactions catalyzed by this compound and for optimizing reaction conditions. Such studies involve measuring reaction rates as a function of reactant concentrations and temperature.
For instance, in the vapor-phase oxidation of toluene over vanadium catalysts, rate data has been successfully correlated using kinetic models like the Hinshelwood model, which is based on concepts from heterogeneous catalysis. capes.gov.br Kinetic modeling of the transient responses of reactants and products can also provide detailed insights into the reaction network, allowing for the estimation of rate constants for different steps in the mechanism, such as the formation of benzaldehyde versus CO₂. researchgate.net
A powerful tool in mechanistic studies is the determination of the kinetic isotope effect (KIE). A KIE value of 1.0 was observed in the vanadium-catalyzed epoxidation of cyclohexene, providing strong evidence for an oxygen atom transfer mechanism where the C-H bonds of the substrate are not broken in the rate-determining step. gdut.edu.cn
The table below summarizes kinetic parameters for a related vanadium-catalyzed reaction, illustrating the type of data obtained from such studies.
| Reaction | Catalyst System | Key Kinetic Finding | Reference |
| Toluene Oxidation | V/Ti-Oxide | Rate data correlated by the Hinshelwood model. | capes.gov.br |
| Toluene Oxidation | V/Ti-Oxide | Kinetic modeling described response curves for toluene, benzaldehyde, and CO₂. | researchgate.net |
| Cyclohexene Epoxidation | VOTPFPP | Kinetic Isotope Effect (KIE) of 1.0 supports an oxygen atom transfer mechanism. | gdut.edu.cn |
This table presents illustrative data from related vanadium catalyst systems to demonstrate the application of kinetic analysis.
These studies collectively show that a combination of reaction rate measurements and kinetic modeling is crucial for developing a quantitative understanding of the catalytic processes involving vanadium complexes.
Catalytic Applications of Oxobis Toluene P Sulphonato Vanadium in Organic Synthesis
Selective Oxidation of Organic Substrates
The selective oxidation of organic molecules is a cornerstone of modern synthetic chemistry, enabling the conversion of simple starting materials into valuable, functionalized products. Vanadium catalysts, in various forms, are well-known for their prowess in mediating such reactions. However, specific data on the use of Oxobis(toluene-p-sulphonato)vanadium in these transformations is not available in the current body of scientific literature.
Oxidation of Alkanes, Alkenes, Alcohols, and Sulfides
There are no specific research findings detailing the catalytic activity of this compound in the oxidation of alkanes, alkenes, alcohols, or sulfides. While other vanadium complexes have demonstrated efficacy in these areas, the performance of the toluene-p-sulphonato variant remains uncharacterized.
Specificity and Selectivity Studies (e.g., Regio- and Enantioselectivity)
Due to the absence of studies on its application in oxidation reactions, there is no information available regarding the regio- or enantioselectivity that might be achieved using this compound as a catalyst.
Polymerization Catalysis
Vanadium-based catalysts have historically played a crucial role in the field of olefin polymerization, contributing to the production of various commodity and specialty polymers. Despite this, the potential of this compound as a polymerization catalyst has not been documented in peer-reviewed literature.
Olefin and Allene (B1206475) Polymerization Mechanisms and Stereocontrol
No studies have been found that investigate the mechanisms of olefin or allene polymerization, or the potential for stereocontrol, using this compound.
Chain Transfer and Termination Processes
Information regarding chain transfer and termination processes in polymerization reactions catalyzed by this compound is currently unavailable.
Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. While various chiral vanadium complexes have been successfully employed in asymmetric transformations, there is no published research on the application of this compound in this field. This suggests that either the compound itself is not chiral, or its potential as a chiral catalyst or precursor has not been explored.
Extensive research using various academic and scientific search engines did not yield specific studies or detailed data on the catalytic use of the chemical compound "this compound" in organic synthesis, as outlined in the requested article structure.
While there is a substantial body of literature on the catalytic applications of other vanadium compounds, such as those supported on polymers or used in homogeneous and heterogeneous systems, this information does not directly pertain to this compound. The principles of catalyst design, immobilization, and the distinction between homogeneous and heterogeneous catalysis are well-established for a variety of vanadium complexes. For instance, research has been conducted on polymer-supported oxobis(pentane-2,4-dionato)vanadium(IV) and other oxidovanadium(IV) complexes, highlighting their potential as recyclable catalysts. However, applying these general concepts to the specific, and seemingly less-studied, "this compound" without direct scientific evidence would be speculative and would not meet the required standards of scientific accuracy.
Therefore, due to the absence of specific research findings, data tables, and detailed studies on "this compound" in the context of catalytic applications, it is not possible to generate the requested article with the specified sections and subsections. The generation of scientifically accurate and informative content as per the detailed outline is contingent on the availability of primary research and data, which appears to be limited or non-existent for this particular compound in the public scientific literature.
Role of Oxobis Toluene P Sulphonato Vanadium in Materials Science and Polymer Chemistry
Integration into Polymeric Systems
The integration of metal complexes into polymeric matrices is a significant area of materials science, aimed at creating hybrid materials with enhanced or novel properties. The unique characteristics of Oxobis(toluene-p-sulphonato)vanadium could theoretically be leveraged for such purposes.
Enhancement of Material Properties through Intercalation or Coordination
The layered structure of certain polymers can be modified by the insertion of guest molecules, a process known as intercalation. Vanadium compounds, particularly vanadium oxides, have been studied for their ability to intercalate into polymer structures, leading to materials with altered electronic and mechanical properties. While specific studies on the intercalation of this compound are not prominent, its potential for such applications can be hypothesized.
Coordination chemistry offers another avenue for integrating this compound into polymers. The vanadium center can act as a coordination site, binding to functional groups within a polymer chain. This can lead to cross-linking, which enhances the thermal and mechanical stability of the polymer.
Table 1: Potential Effects of Integrating this compound into Polymers
| Integration Method | Potential Property Enhancement | Theoretical Mechanism |
| Intercalation | Increased thermal stability, modified electrical conductivity | Insertion of the compound between polymer layers, leading to a more rigid structure and potentially creating pathways for charge transport. |
| Coordination | Improved mechanical strength, enhanced catalytic activity | Formation of coordination bonds between the vanadium center and polymer functional groups, creating a cross-linked network. |
Development of Functional Polymeric Materials
The incorporation of this compound could imbue polymers with new functionalities. Vanadium complexes are known for their catalytic activity in various organic reactions. Dispersing this compound within a polymer matrix could result in a recyclable and reusable catalyst. Furthermore, the optical and electronic properties of vanadium could lead to the development of polymeric materials for applications in sensors or electronic devices.
Supramolecular Assembly and Nanostructure Formation
Supramolecular chemistry involves the assembly of molecules into well-defined structures through non-covalent interactions. This "bottom-up" approach is a cornerstone of nanotechnology.
Bottom-up Design of Metal Oxide Nanostructures
The controlled decomposition of metal-organic precursors is a common method for synthesizing metal oxide nanostructures. This compound could potentially serve as a precursor for the formation of vanadium oxide nanostructures. By carefully controlling reaction conditions such as temperature, solvent, and concentration, it might be possible to direct the assembly of vanadium oxide into specific morphologies like nanotubes, nanowires, or nanosheets. The toluene-p-sulphonato ligands would play a crucial role in controlling the hydrolysis and condensation rates of the vanadium centers, thereby influencing the final structure of the resulting metal oxide.
Controlled Aggregation Routes for Oligomer and Polymer Formation
The principles of supramolecular chemistry can also be applied to control the aggregation of molecules to form oligomers and polymers with specific structures and properties. The directional interactions possible with a molecule like this compound, potentially through hydrogen bonding or π-π stacking of the tosylate groups, could be exploited to guide its assembly into ordered one-, two-, or three-dimensional networks. This controlled aggregation could lead to the formation of materials with interesting optical or electronic properties arising from the regular arrangement of the vanadium centers.
Biological Activity and Mechanistic Studies Non Clinical of Oxobis Toluene P Sulphonato Vanadium
Molecular Interactions with Biological Targets
The biological effects of oxovanadium compounds are largely attributed to their ability to interact with and modulate the function of critical proteins involved in cellular signaling.
A primary mechanism behind the insulin-like effects of vanadium compounds is their potent inhibition of protein tyrosine phosphatases (PTPs). nih.gov PTPs are a group of enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, acting as key negative regulators in signaling pathways, including the insulin (B600854) signaling cascade. nih.gov
Vanadium compounds, particularly in their vanadate (B1173111) (V) oxidation state, are thought to act as pan-inhibitors of the PTP superfamily by functioning as a transition-state analog of the phosphate group during the dephosphorylation reaction. nih.gov By inhibiting PTPs like PTP1B, TCPTP, HePTP, and SHP-1, oxovanadium complexes can enhance and prolong the phosphorylation state of key proteins, such as the insulin receptor, thereby mimicking the effects of insulin. nih.gov
Research on various oxovanadium and peroxovanadium complexes has demonstrated significant inhibitory activity against PTPs, with IC₅₀ values often in the sub-micromolar range. nih.govresearchgate.net The inhibition mechanism is typically competitive, where the vanadium complex competes with the phosphorylated substrate for binding to the enzyme's active site. nih.gov
Table 1: Inhibitory Concentration (IC₅₀) of Various Vanadium Complexes on Protein Tyrosine Phosphatases (PTPs) Note: This table presents data for representative vanadium complexes to illustrate the general potency of this class of compounds.
| Vanadium Complex | Target PTP | IC₅₀ (µM) | Reference |
| Na₂[VO(Glu)₂(CH₃OH)] | PTP1B | 0.21 | nih.gov |
| Na₂[VO(Glu)₂(CH₃OH)] | TCPTP | 0.29 | nih.gov |
| Na₂[VO(Glu)₂(CH₃OH)] | HePTP | 0.37 | nih.gov |
| Na₂[VO(Glu)₂(CH₃OH)] | SHP-1 | 0.33 | nih.gov |
| bpV(ox) | Bovine Heart PTPase | 0.22 | researchgate.net |
| bpV(phen) | Bovine Heart PTPase | 0.90 | researchgate.net |
By inhibiting PTPs, oxovanadium compounds can trigger downstream effects on major signal transduction pathways. nih.gov The sustained phosphorylation of receptors, such as the epidermal growth factor receptor (EGFR), can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including pathways involving ERK1/2. nih.gov
Furthermore, vanadium compounds have been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.gov This pathway is crucial for mediating many of insulin's metabolic effects, including glucose uptake and glycogen (B147801) synthesis. The activation of PI3K by certain vanadium salts has been demonstrated to be associated with their ability to stimulate glycogen synthesis, a key insulin-like effect. nih.gov The activation of these signaling cascades is a direct consequence of altering the cellular phosphorylation balance through enzyme inhibition. nih.gov
Modulation of Cellular Processes (In Vitro Models)
The interactions of oxovanadium compounds at the molecular level translate into significant modulation of cellular metabolic processes, as demonstrated in various in vitro models.
A well-documented insulin-mimetic effect of vanadium compounds is the stimulation of glucose uptake and metabolism in cells. nih.govresearchgate.net Studies using various cell lines, including hepatocytes and adipocytes, have shown that treatment with different vanadium complexes leads to a significant increase in glucose transport into the cells. researchgate.netresearchgate.net This effect is attributed to the activation of the insulin signaling pathway, which promotes the translocation of glucose transporters (e.g., GLUT4) to the cell membrane. researchgate.net Organic vanadium compounds, in particular, have been found to be potent stimulators of glucose uptake and subsequent metabolism, such as glycolysis. nih.gov
Table 2: Effect of Representative Vanadium(IV) Complexes on Glucose Uptake in HepG2 Cells Note: Data for related complexes are shown to exemplify the typical effects on cellular processes.
| Compound | Glucose Uptake (%) |
| [VIVO(hpdbal-smdt)(phen)] | 90.7% |
| [VIVO(hpdbal-smdt)(bipy)] | 90.4% |
| Metformin (Control) | 85.7% |
| Source: Kongot et al. 2021, as cited in researchgate.net |
In addition to promoting glucose uptake, vanadium compounds influence its intracellular fate. They have been shown to stimulate glycogen synthesis in liver and muscle cells, another hallmark of insulin action. nih.govubc.ca This is achieved through the activation of glycogen synthase, a key enzyme in the synthesis of glycogen. ubc.ca The activation of this enzyme is linked to the PI3K/Akt signaling pathway. nih.gov
Simultaneously, vanadium compounds can suppress hepatic glucose production by inhibiting gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. researchgate.net This inhibition is accomplished by targeting key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase. researchgate.net The dual action of stimulating glycogen storage while inhibiting glucose production is central to the glucose-lowering effects of these compounds. nih.gov
Role as Functional Models for Metalloenzymes (e.g., Vanadium Haloperoxidases)
Beyond their insulin-mimetic properties, oxovanadium complexes are valuable as functional models for naturally occurring vanadium-dependent enzymes, such as vanadium haloperoxidases (VHPOs). umich.edu VHPOs are enzymes that catalyze the oxidation of halides (like bromide and iodide) by hydrogen peroxide, producing a reactive halogenating species. umich.edu
Researchers have synthesized a variety of oxovanadium and oxoperoxovanadium(V) complexes that successfully mimic the catalytic activity of VHPOs. udel.eduasianpubs.orgjlu.edu.cn These model compounds can catalyze the two-electron oxidation of halides in the presence of an acid and peroxide. udel.edufigshare.com Studying the reactivity and mechanisms of these small-molecule mimics provides critical insights into the catalytic cycle of the native enzymes, including how the vanadium center activates hydrogen peroxide for halide attack. umich.eduudel.edu The ability to model this complex biochemical reaction highlights the versatile catalytic nature of the oxovanadium core.
Despite a comprehensive search for scientific literature focusing on the antioxidant mechanisms and reactive oxygen species (ROS) scavenging properties of Oxobis(toluene-p-sulphonato)vanadium, no specific research findings detailing the molecular mechanisms for this particular compound could be located.
The available scientific literature discusses the pro-oxidant and antioxidant activities of various other vanadium compounds. These studies reveal that the biological redox activity of vanadium is complex and highly dependent on its oxidation state and the nature of its coordinating ligands. For instance, some vanadyl complexes have been shown to participate in Fenton-like reactions, potentially contributing to oxidative stress, while others have demonstrated antioxidant effects by mimicking the activity of antioxidant enzymes or by directly scavenging free radicals.
However, without dedicated studies on this compound, it is not possible to provide a scientifically accurate and detailed account of its specific molecular mechanisms of antioxidant action as requested. The generation of content for the specified outline would require speculative information that is not supported by direct experimental evidence for this compound, thereby violating the core principles of scientific accuracy.
Therefore, this article cannot be generated as per the user's specific instructions to focus solely on the chemical compound “this compound” and its antioxidant mechanisms.
Future Research Directions and Emerging Applications of Oxobis Toluene P Sulphonato Vanadium
Advanced Synthetic Methodologies and Scalability
The future development and application of Oxobis(toluene-p-sulphonato)vanadium are contingent upon the availability of efficient, scalable, and sustainable synthetic methods. Current research trajectories are focused on moving beyond traditional laboratory-scale preparations to methodologies suitable for industrial production.
Future efforts will likely concentrate on:
Catalyst-Assisted Tosylation: Investigating more efficient catalysts for the direct tosylation of vanadium precursors with p-toluenesulfonic acid. This could involve exploring novel solid acid catalysts or phase-transfer catalysts to improve reaction rates, yields, and selectivity, while simplifying purification.
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher consistency, improved safety, and easier scalability. This approach can also enable the integration of in-line purification and analysis steps, streamlining the entire manufacturing process.
Alternative Precursors: Exploring alternative, cost-effective, and less hazardous vanadium starting materials. The goal is to develop synthetic routes that minimize waste and avoid the use of toxic reagents, aligning with the principles of green chemistry.
The challenge of scalability lies not only in increasing the volume of production but also in maintaining the purity and desired physicochemical properties of the final product. Future methodologies must address issues such as crystal polymorphism and solvent inclusion, which can significantly impact the compound's performance in various applications.
Exploration of Novel Catalytic Transformations and Process Optimization
Vanadium complexes are renowned for their catalytic prowess in a variety of oxidation reactions. researchgate.net Future research on this compound is set to expand its catalytic repertoire and optimize existing processes for greater efficiency and sustainability.
Key research areas include:
Selective Oxidation: While vanadium catalysts are known for oxidation, future work will focus on achieving higher selectivity for specific products. This includes the selective oxidation of hydrocarbons, such as converting toluene (B28343) to benzaldehyde (B42025), and the epoxidation of various alkenes and allylic alcohols. researchgate.netmdpi.com The bulky toluene-p-sulphonato ligands could offer unique stereoselectivity that warrants detailed investigation.
Polymerization Catalysis: Investigating the potential of this compound as a catalyst or co-catalyst in olefin polymerization. The electronic and steric properties of the complex could influence the molecular weight, branching, and tacticity of the resulting polymers.
Heterogenization and Support: A significant focus will be on immobilizing the complex onto solid supports to create robust, reusable heterogeneous catalysts. mdpi.com Potential supports include nanostructured materials like carbon nanotubes, graphene, or mesoporous silica. This approach not allays the common issue of catalyst separation and recovery but can also enhance catalytic activity and stability. mdpi.com
Process Optimization: Optimizing catalytic processes involves a multi-parameter approach. This includes the systematic study of solvents, oxidants (e.g., hydrogen peroxide vs. organic peroxides), reaction temperatures, and catalyst loading to maximize yield and selectivity while minimizing energy consumption. mdpi.com Furthermore, developing efficient processes for recovering and recycling the vanadium catalyst from spent reaction mixtures is crucial for economic viability and environmental sustainability. ornl.govresearchgate.net
The table below outlines potential areas for catalytic process optimization.
| Parameter | Objective | Potential Approaches |
| Catalyst System | Enhance activity, selectivity, and reusability | Immobilization on solid supports (silica, carbon); Encapsulation in porous materials. |
| Oxidant | Improve efficiency and environmental profile | Use of H₂O₂ as a green oxidant; Biphasic systems for oxidant delivery. |
| Reaction Conditions | Maximize yield and minimize energy input | Optimization of temperature, pressure, and solvent systems; Use of microwave or ultrasonic irradiation. |
| Product Separation | Simplify downstream processing | Development of catalytic membrane reactors; Facile separation of heterogeneous catalysts. |
Development of Next-Generation Materials with Tailored Properties
The unique coordination chemistry of vanadium allows for the creation of materials with novel electronic, magnetic, and structural properties. This compound can serve as a versatile building block or precursor for these advanced materials.
Emerging research directions are:
Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the complex as a node or linker to construct porous coordination polymers or MOFs. The specific geometry and connectivity afforded by the tosylate ligands could lead to materials with tailored pore sizes and functionalities for applications in gas storage, separation, or heterogeneous catalysis.
Functional Additives for Polymers: Incorporating this compound into polymer matrices to impart specific properties. For instance, it could act as a curing agent, a thermal stabilizer, or confer unique optical or magnetic characteristics to the bulk material. Its role as an effective catalyst in sucrose (B13894) curing highlights the potential for creating bio-based adhesives and composites. mdpi.com
Precursors for Vanadium Oxides: Employing the complex as a molecular precursor for the controlled synthesis of vanadium oxide (VOx) thin films or nanoparticles. Thermal decomposition of the complex under specific atmospheres could yield VOx materials with controlled stoichiometry, morphology, and crystallinity, which are highly sought after for applications in electronics, sensors, and energy storage.
Molecular Magnets: Exploring the magnetic properties of multinuclear vanadium clusters derived from this compound. The ability to create novel topologies, such as metallacyclophanes, opens pathways to designing single-molecule magnets with potential applications in high-density data storage and quantum computing. mdpi.com
Deeper Elucidation of Biological Mechanisms at the Molecular Level
Vanadium compounds have demonstrated a wide range of biological activities, including insulin-mimetic and potential anticancer effects. researchgate.netresearchgate.net A fundamental understanding of how this compound interacts with biological systems at the molecular level is crucial for any future therapeutic development.
Future research will need to address:
Protein Interactions: Identifying the specific protein targets of the vanadyl (VO²⁺) ion released from the complex. A primary area of investigation is its interaction with phosphatases, particularly protein tyrosine phosphatases (PTPs), which are key regulators of cellular signaling pathways like the insulin (B600854) signaling cascade. nih.govmdpi.com Understanding how the vanadyl core binds to the active sites of these enzymes is a key objective.
Cellular Uptake and Speciation: Investigating the mechanisms by which the complex crosses cell membranes and its subsequent fate within the cell. This includes studying whether the complex enters intact or dissociates, and how the vanadyl ion is transported and stored. researchgate.net The chemical form of vanadium inside the cell—whether it remains as vanadyl (V⁴⁺) or is oxidized to vanadate (B1173111) (V⁵⁺)—dramatically influences its biological activity. nih.gov
Oxidative Stress and DNA Damage: Elucidating the role of the complex in generating reactive oxygen species (ROS) within cells. nih.gov While ROS can induce cellular damage and lead to apoptosis in cancer cells, understanding and controlling this process is vital. Research will focus on the mechanisms of ROS production, its effect on cellular components like lipids and proteins, and its potential for causing DNA damage. mdpi.com
Cell Cycle Regulation: Examining the impact of the compound on the cell cycle. Studies on other vanadyl complexes have shown they can cause cell cycle arrest at different phases (e.g., G2/M or G0/G1), which is a key mechanism for inhibiting cancer cell proliferation. researchgate.netnih.gov Identifying the specific molecular pathways involved is a critical next step.
Integration with Artificial Intelligence and Machine Learning for Predictive Research
Key applications of AI and ML include:
Catalyst Performance Prediction: Developing ML models to predict the catalytic activity and selectivity of this compound under various reaction conditions. nih.govacs.org By training models on existing experimental data, researchers can rapidly screen a vast parameter space (e.g., temperature, solvent, substrate) to identify optimal conditions for specific transformations, such as epoxidation reactions. researchgate.net
Rational Catalyst Design: Using AI to design novel vanadium catalysts with enhanced properties. Generative models can propose new ligand structures or modifications to the tosylate ligand to improve performance. researchgate.net ML can also help identify the key chemical descriptors that correlate with high catalytic yield, guiding future synthetic efforts. researchgate.net
Accelerating Mechanistic Studies: Combining quantum chemical calculations (like DFT) with ML to accelerate the exploration of reaction mechanisms. cas.cn This hybrid approach can efficiently map out complex reaction pathways and identify rate-determining steps, providing deeper insights into how the catalyst functions.
Materials Property Prediction: Employing AI to predict the properties of new materials derived from this compound. For example, ML models could predict the gas sorption capacity of a hypothetical MOF built from this complex or the electronic bandgap of a vanadium oxide material produced from its decomposition.
The table below summarizes how different AI/ML techniques can be applied to accelerate research in this field.
| AI/ML Technique | Application Area | Research Goal |
| Supervised Learning (e.g., Regression, Classification) | Catalytic Process Optimization | Predict reaction yield and selectivity based on input features (catalyst composition, temperature, etc.). nih.govrsc.org |
| Unsupervised Learning (e.g., Clustering) | Mechanistic Analysis | Identify patterns and relationships in large datasets from catalytic experiments to uncover hidden trends. |
| Generative Models (e.g., GANs, VAEs) | Novel Catalyst & Material Design | Propose new molecular structures for ligands or materials with desired target properties. |
| Active Learning | Experimental Design | Intelligently select the most informative experiments to perform next, maximizing knowledge gain while minimizing experimental effort. cas.cnresearchgate.net |
By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in sustainable chemistry, advanced materials, and potentially new therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for preparing oxobis(toluene-p-sulphonato)vanadium(IV) while minimizing oxidation to higher vanadium states?
- Methodological Answer : The synthesis of vanadium(IV) complexes typically involves controlled reduction of vanadium(V) precursors (e.g., V₂O₅) in acidic, aqueous-alcoholic media. For instance, vanadium pentoxide (V₂O₅) can be reduced using ethanol and sulfuric acid under gentle heating to stabilize the +4 oxidation state, as demonstrated in analogous preparations of oxobis(pentane-2,4-dionato)vanadium(IV) . To prevent oxidation to V(V), inert atmospheres (N₂/Ar) are recommended during isolation, as vanadium(IV) complexes like oxobis(8-hydroxyquinolinate)vanadium(IV) oxidize rapidly in air, forming black precipitates .
Q. How can researchers confirm the oxidation state and coordination geometry of this compound(IV) using spectroscopic methods?
- Methodological Answer :
- Electronic Spectroscopy : Vanadium(IV) complexes exhibit ligand-to-metal charge transfer (LMCT) bands in the visible range (~600–800 nm). For example, oxobis(8-hydroxyquinolinate)vanadium(IV) shows a characteristic blue-green color due to d-d transitions .
- EPR Spectroscopy : Paramagnetic V(IV) (d¹) complexes display hyperfine splitting patterns (e.g., g∥ ≈ 1.94, g⊥ ≈ 1.98) in frozen solutions, distinguishing them from V(III) or V(V) species .
- Infrared (IR) Spectroscopy : The sulfonato ligand’s S=O and V=O stretches (~950–1050 cm⁻¹) provide insights into coordination modes and symmetry .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in reported catalytic efficiencies of this compound(IV) in aerobic oxidation reactions?
- Methodological Answer : Discrepancies in catalytic activity often arise from differences in ligand steric/electronic effects, solvent polarity, or reaction pH. For example, oxobis(8-quinolinolato)vanadium(IV) demonstrates variable efficiency in ethylbenzene oxidation depending on co-catalysts (e.g., N-hydroxyphthalimide) and O₂ pressure . Systematic studies should:
- Compare turnover frequencies (TOF) under standardized conditions (T, pH, O₂ partial pressure).
- Use kinetic isotope effects (KIE) to identify rate-determining steps.
- Analyze byproducts (e.g., via GC-MS) to distinguish competing pathways (e.g., radical vs. non-radical mechanisms) .
Q. How does the choice of sulfonato ligands influence the electrochemical stability of vanadium(IV) complexes in non-aqueous media?
- Methodological Answer : Ligands with strong electron-withdrawing groups (e.g., -SO₃⁻ in toluene-p-sulphonato) stabilize higher oxidation states by delocalizing electron density. For instance:
- Cyclic voltammetry (CV) of oxobis(acetylacetonato)vanadium(IV) in acetonitrile shows reversible V(IV)/V(V) redox couples (~0.8 V vs. Ag/AgCl) .
- Sulfonato ligands may shift redox potentials due to increased Lewis acidity at the vanadium center. Comparative studies with substituted sulfonato ligands (e.g., nitro- or methoxy-derivatives) can quantify these effects .
Q. What strategies mitigate paramagnetic interference in solid-state structural analysis of this compound(IV)?
- Methodological Answer : Paramagnetism in V(IV) complicates X-ray diffraction. Solutions include:
- Dilution Techniques : Co-crystallizing with diamagnetic analogs (e.g., Zn²⁺ complexes) to reduce spin-spin interactions, as applied to oxobis(2-methylquinolin-8-olato)vanadium(IV) .
- EPR-Guided Crystallography : Pre-screening crystals for minimal line broadening to identify suitable samples for single-crystal studies .
Data Contradiction Analysis
Q. Why do some studies report conflicting magnetic moments for oxovanadium(IV) complexes with sulfonato ligands?
- Methodological Answer : Variations in magnetic moments (µeff) may arise from:
- Ligand Field Strength : Strong-field ligands (e.g., sulfonato) increase µeff due to spin-orbit coupling. Weak-field ligands yield lower values.
- Polymeric vs. Monomeric Structures : Bridging sulfonato ligands can lead to antiferromagnetic coupling, reducing observed µeff .
- Experimental Conditions : Temperature-dependent measurements (e.g., SQUID magnetometry) are critical, as µeff for V(IV) typically ranges from 1.6–1.8 µB at 300 K .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
